molecular formula C9H15Cl2N3O B2859343 N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide CAS No. 1282129-50-3

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide

Cat. No. B2859343
CAS RN: 1282129-50-3
M. Wt: 252.14
InChI Key: ADEXCJJUNLDHMI-UHFFFAOYSA-N
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Description

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide, also known as MPGL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPGL is a derivative of glycine, an amino acid that is involved in various physiological processes in the human body. The chemical structure of MPGL contains a pyridine ring, which gives it unique properties that make it an attractive target for drug development.

Mechanism of Action

The exact mechanism of action of N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide is not fully understood. However, it is believed to act on the NMDA (N-methyl-D-aspartate) receptor, which is involved in synaptic plasticity and learning and memory processes in the brain. This compound may also modulate the activity of other neurotransmitter systems, such as the GABA (gamma-aminobutyric acid) system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. This compound has also been shown to increase the levels of various antioxidant enzymes, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide in lab experiments is its relatively low toxicity compared to other compounds that target the NMDA receptor. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide. One area of interest is its potential use in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Another area of interest is its potential use in treating addiction and substance abuse disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide can be synthesized using various methods, including the reaction of pyridine-2-carboxylic acid with N-methylglycine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting product is then purified using column chromatography. Another method involves the reaction of pyridine-2-carboxylic acid with N-methylglycine methyl ester in the presence of a base such as triethylamine.

Scientific Research Applications

N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-10-7-9(13)12-6-8-4-2-3-5-11-8/h2-5,10H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJUHTPNAXYQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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